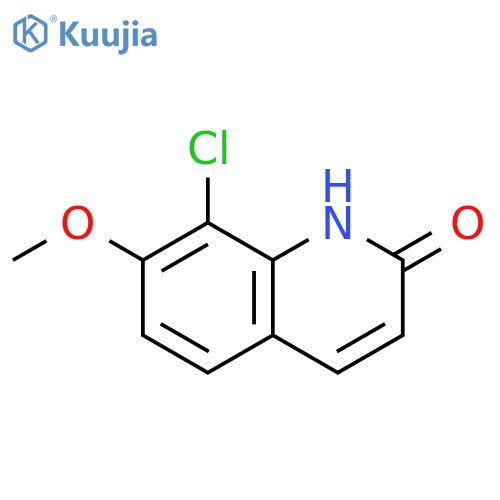

Cas no 2101658-57-3 (8-chloro-7-methoxyquinolin-2(1H)-one)

8-chloro-7-methoxyquinolin-2(1H)-one 化学的及び物理的性質

名前と識別子

-

- 8-chloro-7-methoxyquinolin-2(1H)-one

- CS-0202408

- 8-Chloro-7-methoxy-2(1H)-quinolinone

- E82425

- 2101658-57-3

- 8-chloro-7-methoxy-1H-quinolin-2-one

- DB-400346

-

- インチ: 1S/C10H8ClNO2/c1-14-7-4-2-6-3-5-8(13)12-10(6)9(7)11/h2-5H,1H3,(H,12,13)

- InChIKey: LDFICUWYUPTCOP-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(C=CC(OC)=C2Cl)C=CC1=O

計算された属性

- せいみつぶんしりょう: 209.0243562g/mol

- どういたいしつりょう: 209.0243562g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 267

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

8-chloro-7-methoxyquinolin-2(1H)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1240080-100mg |

8-Chloro-7-methoxyquinolin-2(1H)-one |

2101658-57-3 | 98% | 100mg |

$70 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1240080-1g |

8-Chloro-7-methoxyquinolin-2(1H)-one |

2101658-57-3 | 98% | 1g |

$210 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1240080-100mg |

8-Chloro-7-methoxyquinolin-2(1H)-one |

2101658-57-3 | 98% | 100mg |

$70 | 2024-06-05 | |

| eNovation Chemicals LLC | Y1240080-1g |

8-Chloro-7-methoxyquinolin-2(1H)-one |

2101658-57-3 | 98% | 1g |

$210 | 2024-06-05 | |

| Aaron | AR01XHM4-250mg |

8-Chloro-7-Methoxyquinolin-2(1H)-One |

2101658-57-3 | 98% | 250mg |

$45.00 | 2025-02-12 | |

| eNovation Chemicals LLC | Y1240080-250mg |

8-Chloro-7-methoxyquinolin-2(1H)-one |

2101658-57-3 | 98% | 250mg |

$100 | 2025-02-28 | |

| eNovation Chemicals LLC | Y1240080-1g |

8-Chloro-7-methoxyquinolin-2(1H)-one |

2101658-57-3 | 98% | 1g |

$210 | 2025-02-28 | |

| eNovation Chemicals LLC | Y1240080-250mg |

8-Chloro-7-methoxyquinolin-2(1H)-one |

2101658-57-3 | 98% | 250mg |

$100 | 2024-06-05 | |

| Aaron | AR01XHM4-1g |

8-Chloro-7-Methoxyquinolin-2(1H)-One |

2101658-57-3 | 98% | 1g |

$169.00 | 2025-02-12 | |

| Aaron | AR01XHM4-100mg |

8-Chloro-7-Methoxyquinolin-2(1H)-One |

2101658-57-3 | 98% | 100mg |

$19.00 | 2025-02-12 |

8-chloro-7-methoxyquinolin-2(1H)-one 関連文献

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7

-

Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

8-chloro-7-methoxyquinolin-2(1H)-oneに関する追加情報

Professional Introduction to 8-chloro-7-methoxyquinolin-2(1H)-one (CAS No. 2101658-57-3)

8-chloro-7-methoxyquinolin-2(1H)-one, identified by the Chemical Abstracts Service Number (CAS No.) 2101658-57-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline family, a class of organic compounds known for their broad spectrum of biological activities and therapeutic potential. The structural features of 8-chloro-7-methoxyquinolin-2(1H)-one, particularly the presence of a chloro substituent at the 8-position and a methoxy group at the 7-position, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.

The quinoline core is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting antimicrobial, antimalarial, anti-inflammatory, and anticancer properties. Among these derivatives, 8-chloro-7-methoxyquinolin-2(1H)-one has been studied for its potential pharmacological effects. Recent research has highlighted its role as a precursor in the synthesis of more complex molecules with enhanced biological activity. The chloro and methoxy groups in this compound not only influence its electronic properties but also serve as reactive sites for further functionalization, enabling the development of novel therapeutic agents.

In recent years, there has been a growing interest in quinoline derivatives due to their ability to interact with various biological targets. 8-chloro-7-methoxyquinolin-2(1H)-one has been investigated for its potential applications in treating infectious diseases and chronic conditions. Studies have demonstrated that this compound can modulate key enzymatic pathways and interfere with the proliferation of pathogenic organisms. Its structural similarity to known bioactive molecules makes it an attractive candidate for further optimization through structure-activity relationship (SAR) studies.

The synthesis of 8-chloro-7-methoxyquinolin-2(1H)-one involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions, chlorination, and methylation steps. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce functional groups at specific positions on the quinoline ring. The efficiency of these synthetic methods is crucial for large-scale production and subsequent pharmaceutical applications.

One of the most compelling aspects of 8-chloro-7-methoxyquinolin-2(1H)-one is its versatility in drug design. Researchers have explored its potential as an intermediate in the development of small molecule inhibitors targeting various disease-related proteins. For instance, modifications to the chloro and methoxy substituents have led to compounds with improved binding affinity and selectivity for enzymes involved in cancer metabolism. These findings underscore the importance of 8-chloro-7-methoxyquinolin-2(1H)-one as a building block in medicinal chemistry.

The pharmacokinetic properties of 8-chloro-7-methoxyquinolin-2(1H)-one are also under investigation to ensure its suitability for clinical use. Absorption, distribution, metabolism, and excretion (ADME) studies have been conducted to evaluate its bioavailability and potential side effects. Preliminary results suggest that this compound exhibits favorable pharmacokinetic profiles, making it a promising candidate for further development into an oral therapeutic agent.

Moreover, computational modeling and molecular docking studies have played a crucial role in understanding the interactions between 8-chloro-7-methoxyquinolin-2(1H)-one and biological targets. These studies provide insights into the binding mechanisms and help predict the efficacy of derivative compounds. By leveraging computational tools, researchers can design analogs with enhanced potency and reduced toxicity.

The future directions for research on 8-chloro-7-methoxyquinolin-2(1H)-one include exploring its role in combination therapies and investigating its potential in treating emerging infectious diseases. The global burden of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents, and quinoline derivatives like this one offer a promising avenue for innovation. Additionally, preclinical studies are being conducted to assess its safety profile and therapeutic efficacy in animal models.

In conclusion, 8-chloro-7-methoxyquinolin-2(1H)-one (CAS No. 2101658-57-3) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique chemical properties and biological activities make it a valuable scaffold for developing new drugs targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in modern medicine.

2101658-57-3 (8-chloro-7-methoxyquinolin-2(1H)-one) 関連製品

- 1804668-55-0(2-Bromo-6-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxylic acid)

- 866591-02-8(2-3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-methylphenyl)acetamide)

- 957034-91-2(4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide)

- 1355224-41-7(6-Fluoro-2-(hydroxymethyl)chroman-4-ol)

- 1806251-80-8(Ethyl 5-(aminomethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-acetate)

- 1217471-51-6(FTI-276 trifluoroacetate salt)

- 926185-85-5({4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl}methanamine)

- 95878-02-7(6-(Aminomethyl)-2-hydroxy-pyridine Hydrochloride)

- 54810-28-5(2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide)

- 2098009-43-7(1-(2-Methoxyethyl)-1,4-dihydropyrazine-2,3-dione)